N-(1,3-benzodioxol-5-ylmethyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide: is a synthetic organic compound that features a complex molecular structure It is characterized by the presence of a benzodioxole ring and an indene moiety connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide typically involves multiple steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Preparation of the Indene Intermediate: The indene moiety can be prepared by hydrogenation of indanone in the presence of a suitable catalyst.
Coupling Reaction: The benzodioxole and indene intermediates are then coupled using a suitable acylating agent, such as acetyl chloride, in the presence of a base like triethylamine to form the final acetamide compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of indanone derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine, potentially altering the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Indanone derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized benzodioxole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Pharmacology: The compound’s structure suggests potential activity as a pharmaceutical agent, possibly targeting specific receptors or enzymes.
Biochemical Research: It can be used as a probe to study biochemical pathways and molecular interactions.
Industry:
Polymer Science: The compound can be incorporated into polymer matrices to modify their properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide is not fully understood. its molecular structure suggests that it may interact with specific proteins or enzymes, potentially inhibiting or activating their function. The benzodioxole ring could facilitate binding to aromatic amino acids, while the indene moiety might interact with hydrophobic pockets within the target molecule.
Comparison with Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-2-(2,3-dihydro-1H-inden-5-yloxy)ethanamide
- N-(1,3-benzodioxol-5-ylmethyl)-2-(2,3-dihydro-1H-inden-5-yloxy)propionamide
Uniqueness: N-(1,3-benzodioxol-5-ylmethyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide is unique due to its specific acetamide linkage, which may confer distinct biological activity compared to its ethanamide and propionamide analogs. The presence of the benzodioxole ring also differentiates it from other compounds with similar indene structures, potentially leading to unique interactions with biological targets.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-19(11-22-16-6-5-14-2-1-3-15(14)9-16)20-10-13-4-7-17-18(8-13)24-12-23-17/h4-9H,1-3,10-12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMRYGUVLKKYBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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